5-{(Z)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolane-2,4-dione
Description
BenchChem offers high-quality 5-{(Z)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{(Z)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5Z)-5-[(2,5-dimethyl-1-pyrazin-2-ylpyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-8-5-10(6-11-13(19)17-14(20)21-11)9(2)18(8)12-7-15-3-4-16-12/h3-7H,1-2H3,(H,17,19,20)/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZBEHAKWVAIIC-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=CN=C2)C)C=C3C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=NC=CN=C2)C)/C=C\3/C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{(Z)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolane-2,4-dione is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article synthesizes current research findings on its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C14H12N4O2S
- Molecular Weight : 300.34 g/mol
- IUPAC Name : (5Z)-5-[(2,5-dimethyl-1-pyrazin-2-yl)pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
The compound features a thiazolidine core linked to a pyrazine ring through a pyrrole moiety, which is crucial for its biological activity.
Anticancer Activity
Research indicates that derivatives of thiazolidine and pyrazole exhibit promising anticancer properties. The compound has been evaluated for its cytotoxicity against various cancer cell lines.
Case Studies
- Antitumor Efficacy in Leukemia Cell Lines :
- Synergistic Effects with Doxorubicin :
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties due to the presence of the thiazolidine moiety, which has been linked to modulation of inflammatory pathways.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Pyrazole derivatives are known for their ability to inhibit bacterial growth and could be explored further in this context .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 5-{(Z)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolane-2,4-dione. Modifications in the thiazolidine and pyrazole components can significantly influence cytotoxicity and selectivity toward cancer cells.
| Modification | Effect on Activity |
|---|---|
| Substituents on the pyrazole ring | Enhanced anticancer activity |
| Variations in thiazolidine structure | Altered anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
